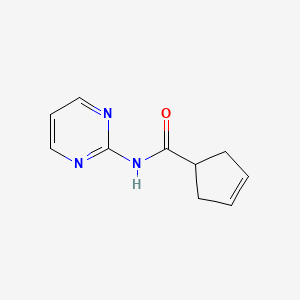
3-(3-fluoro-4-methylbenzenesulfonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-fluoro-4-methylbenzenesulfonyl)-2H-chromen-2-one is a chemical compound that combines the structural features of a chromenone and a benzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluoro-4-methylbenzenesulfonyl)-2H-chromen-2-one typically involves the reaction of 3-fluoro-4-methylbenzenesulfonyl chloride with a chromenone derivative. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-fluoro-4-methylbenzenesulfonyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: The fluorine atom and the sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a sulfonamide.
Scientific Research Applications
3-(3-fluoro-4-methylbenzenesulfonyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-fluoro-4-methylbenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-4-methylbenzenesulfonyl chloride
- 3-fluoro-4-methylbenzenesulfonamide
- 3-fluoro-4-methylbenzenesulfonyl fluoride
Uniqueness
3-(3-fluoro-4-methylbenzenesulfonyl)-2H-chromen-2-one is unique due to the presence of both a chromenone and a benzenesulfonyl group. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H11FO4S |
|---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
3-(3-fluoro-4-methylphenyl)sulfonylchromen-2-one |
InChI |
InChI=1S/C16H11FO4S/c1-10-6-7-12(9-13(10)17)22(19,20)15-8-11-4-2-3-5-14(11)21-16(15)18/h2-9H,1H3 |
InChI Key |
GCABHDZOOPVOLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-3-carbonyl)morpholine](/img/structure/B12266780.png)
![7-Methoxy-3-{[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12266781.png)
![1-benzyl-4-{[4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one](/img/structure/B12266785.png)
![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B12266799.png)
![N-methyl-N-[1-(1-methyl-1H-1,3-benzodiazol-2-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12266807.png)

![1-(1,2,5-Thiadiazol-3-yl)-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B12266809.png)
![3-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B12266810.png)
![N,N,6-trimethyl-2-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B12266816.png)
![N,N,6-trimethyl-2-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12266819.png)
![2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B12266827.png)
![6-Chloro-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B12266828.png)
![N-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(pyrazin-2-yl)azetidin-3-amine](/img/structure/B12266837.png)
![3,5-dimethyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B12266840.png)
